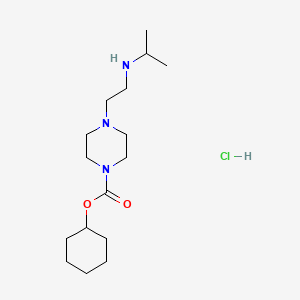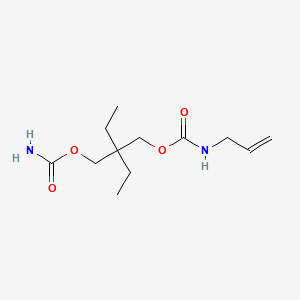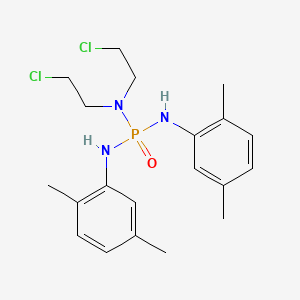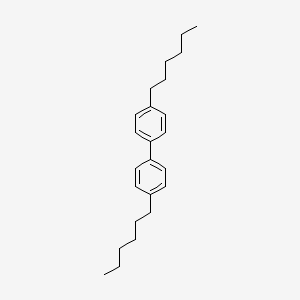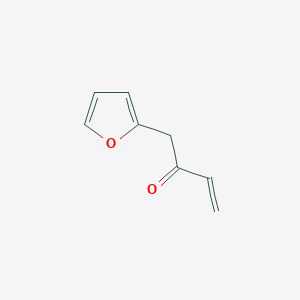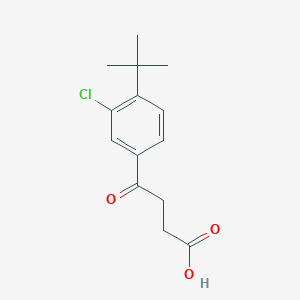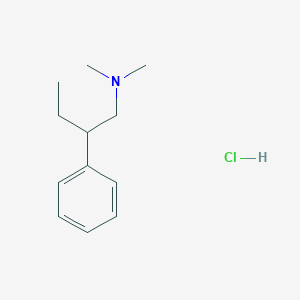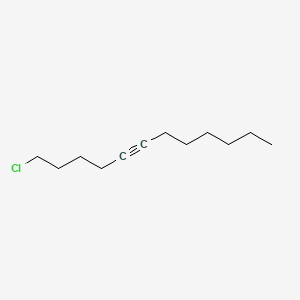
5-Dodecyne, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecyne, 1-chloro-: is an organic compound with the molecular formula C12H21Cl . It is a derivative of dodecyne, where a chlorine atom is attached to the first carbon of the alkyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyne, 1-chloro- can be achieved through several methods. One common approach involves the chlorination of 5-Dodecyne using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of 5-Dodecyne, 1-chloro- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Dodecyne, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major Products Formed:
Substitution: Alcohols, amines.
Reduction: Alkenes, alkanes.
Oxidation: Aldehydes, ketones.
Scientific Research Applications
Chemistry: 5-Dodecyne, 1-chloro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine: Compounds with similar structures have shown promise in medicinal chemistry .
Industry: In the industrial sector, 5-Dodecyne, 1-chloro- can be utilized in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of 5-Dodecyne, 1-chloro- primarily involves its reactivity due to the presence of the alkyne and chloro groups. The alkyne group can participate in addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
5-Dodecyne: Lacks the chloro group, making it less reactive in substitution reactions.
1-Chlorododecane: Contains a chloro group but lacks the alkyne functionality, limiting its use in addition reactions.
5-Dodecyne, 12-nitro: Contains a nitro group, which imparts different reactivity and applications.
Uniqueness: 5-Dodecyne, 1-chloro- is unique due to the presence of both the alkyne and chloro groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
35087-20-8 |
|---|---|
Molecular Formula |
C12H21Cl |
Molecular Weight |
200.75 g/mol |
IUPAC Name |
1-chlorododec-5-yne |
InChI |
InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-6,9-12H2,1H3 |
InChI Key |
SSMXADXDVIARFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



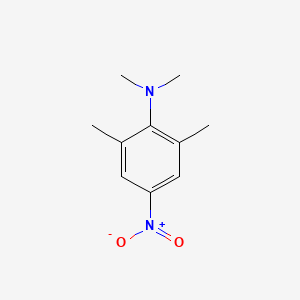
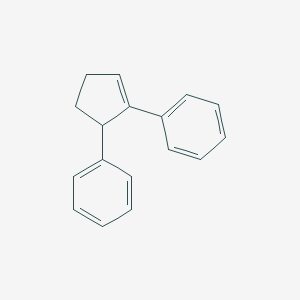
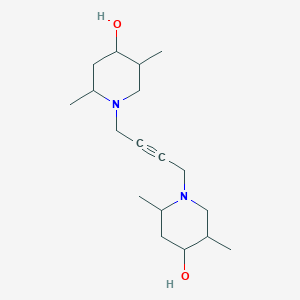
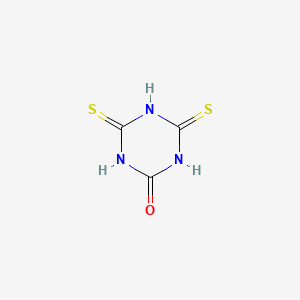
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
